molecular formula C20H20N2O6 B2591867 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 955241-61-9

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2591867
CAS No.: 955241-61-9
M. Wt: 384.388
InChI Key: JJVPIDIXXKNEHS-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, including some alkaloids . It also contains an oxazolidinone ring, which is a type of heterocyclic compound. The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to predict.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxazolidinone ring might undergo reactions at the carbonyl group, while the benzo[d][1,3]dioxole might undergo electrophilic aromatic substitution .

Scientific Research Applications

A2B Adenosine Receptor Antagonist

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide, a compound related to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide, is a selective antagonist ligand of A2B adenosine receptors. This characteristic makes it a useful tool for pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Anticancer Activity

Compounds with a similar structure have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights their potential in the development of new anticancer therapies (Havrylyuk et al., 2010).

Antioxidant and Anti-inflammatory Properties

Related compounds have exhibited significant antioxidant and anti-inflammatory activities. This suggests their potential application in treating diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Enhanced Reactivity in Chemical Synthesis

Functional derivatives of benzoxazoles, like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, showcase significant reactivity, making them useful in the synthesis of a series of 3,5-disubstituted benzoxazoles (Khodot & Rakitin, 2022).

Antibacterial Agents

Novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives synthesized through a series of reactions demonstrated broad-spectrum antibacterial activity against various microorganisms, indicating their potential as new antibacterial agents (Borad et al., 2015).

Anti-inflammatory Agents

The anti-inflammatory properties of such compounds have been confirmed through both in vitro and in vivo models, showing their potential as anti-inflammatory agents (Nikalje et al., 2015).

Enhanced Glycosylation in Organic Chemistry

Derivatives of N-acetylglucosamine, protected with an oxazolidinone, have shown excellent reactivity as acceptors in glycosylation, an important process in organic synthesis (Crich & Vinod, 2005).

p38α MAP Kinase Inhibition

N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives were investigated for their p38α MAP kinase inhibition, a crucial target in anti-inflammatory activity, showcasing their potential in treating inflammation-related diseases (Tariq et al., 2018).

Hypoglycemic Activity

Some derivatives of 2, 4-thiazolidinedione have shown promising hypoglycemic activity in animal models, indicating their potential in treating diabetes (Nikalje et al., 2012).

Mechanism of Action

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-4-2-3-5-16(13)25-11-19(23)21-9-15-10-22(20(24)28-15)14-6-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVPIDIXXKNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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